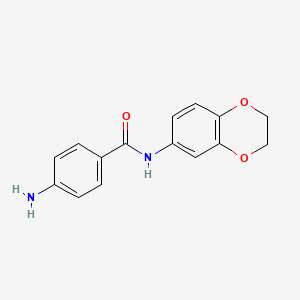

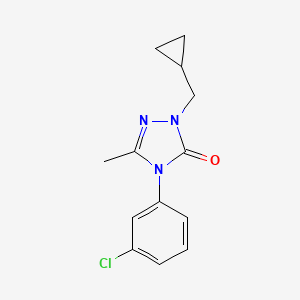

![molecular formula C17H16Cl2N2O2 B3038454 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione CAS No. 865658-84-0](/img/structure/B3038454.png)

3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione

Descripción general

Descripción

3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione, also known as 3,3-bis[(6-chloropyridin-3-yl)methyl]pentane-2,4-dione, is an organic compound belonging to the class of pyridines. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical industry. It is also used in the synthesis of organophosphorus compounds, as well as in the preparation of dyes and pigments. In addition, this compound has been studied for its potential applications in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Methylene-linked Liquid Crystal Dimers and Twist-bend Nematic Phase

Methylene-linked liquid crystal dimers exhibit a unique twist-bend nematic phase due to their bent geometry, contributing to advancements in liquid crystal technologies. These dimers show two distinct mesophases, with the lower temperature phase characterized by a twist-bend nematic structure, offering insights into the elastic properties and phase behaviors of liquid crystals. This research underscores the influence of molecular structure on the mesophase properties of liquid crystals, which could have implications for the design of advanced liquid crystal displays and materials (Henderson & Imrie, 2011).

Epigenetic Effects of Environmental Toxins

Bisphenol A (BPA), an environmental toxin, has been studied for its potential to disrupt epigenetic programming during development, leading to a variety of adverse health effects. Research has highlighted that maternal exposure to BPA can result in changes in DNA methylation status and gene expression in offspring, suggesting that BPA exposure could have long-lasting effects on health that may extend to future generations. This underscores the importance of understanding the epigenetic mechanisms underlying the developmental effects of environmental toxins like BPA (Kundakovic & Champagne, 2011).

Practical Synthesis of Chemical Intermediates

The development of efficient and environmentally benign synthesis methods for chemical intermediates like 5,5′-Methylene-bis(benzotriazole) has significant implications for the production of metal passivators and light-sensitive materials. By providing a practical approach to the synthesis of these intermediates, research contributes to green chemistry and the sustainable production of important industrial chemicals (Gu et al., 2009).

Alternatives to Bisphenol A

The search for alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the development of various compounds. However, the potential health hazards of these BPA alternatives, including their carcinogenic, mutagenic, and endocrine-disrupting potentials, are not fully understood and require further investigation. This highlights the need for comprehensive toxicity assessments of BPA alternatives to ensure public health safety (den Braver-Sewradj et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as 6-chloro-3-pyridinylboronic acid mida ester, are often used in suzuki–miyaura cross-coupling reactions . These reactions typically involve transition metal catalysts, suggesting that the compound may interact with metal ions or complexes in its target system .

Mode of Action

In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby a metal (often palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in pathways related to carbon-carbon bond formation .

Result of Action

If the compound does indeed participate in suzuki–miyaura cross-coupling reactions, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

3,3-bis[(6-chloropyridin-3-yl)methyl]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-11(22)17(12(2)23,7-13-3-5-15(18)20-9-13)8-14-4-6-16(19)21-10-14/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSGHLHTZFNHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CN=C(C=C1)Cl)(CC2=CN=C(C=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211093 | |

| Record name | 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865658-84-0 | |

| Record name | 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B3038376.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)

![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)

![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)

![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)

![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)